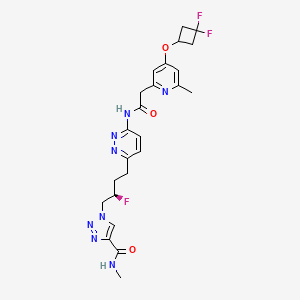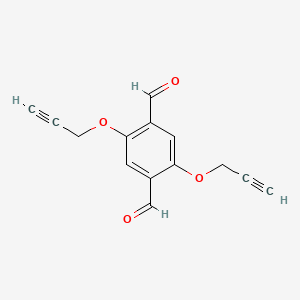
2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde
Overview
Description
2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde is an organic compound with the chemical formula C14H10O4. It is a derivative of terephthalaldehyde, featuring two prop-2-yn-1-yloxy groups attached to the 2 and 5 positions of the benzene ring. This compound is known for its applications in organic synthesis and material science, particularly in the development of blue light-emitting materials for electronic devices such as organic electroluminescent devices (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of acetylacetone and acetaldehyde in cyclohexanone to produce 2,5-bis(propan-2-one)terephthalaldehyde.
Acetylene Reaction: The intermediate 2,5-bis(propan-2-one)terephthalaldehyde undergoes an acetylene reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups into alcohols or other reduced forms.
Substitution: The prop-2-yn-1-yloxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde has several scientific research applications:
Organic Synthesis: It serves as a precursor for synthesizing blue light-emitting materials used in OLEDs and other electronic devices.
Material Science: The compound is used in the development of metal-organic frameworks (MOFs) for applications in luminescence sensing, white light emission, and magnetic studies.
Biological Research: It has been utilized as a fluorescence probe for light emission studies.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(2-propynyloxy)terephthalaldehyde
- 1,4-Benzenedicarboxaldehyde, 2,5-bis(2-propyn-1-yloxy)-
Uniqueness
2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde is unique due to its specific structural features, which confer distinct properties such as high fluorescence emission and the ability to form stable MOFs with enhanced luminescence and magnetic properties . These characteristics make it particularly valuable in advanced material science and electronic applications.
Properties
IUPAC Name |
2,5-bis(prop-2-ynoxy)terephthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-3-5-17-13-7-12(10-16)14(18-6-4-2)8-11(13)9-15/h1-2,7-10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIGMDZIEMIPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=C(C=C1C=O)OCC#C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


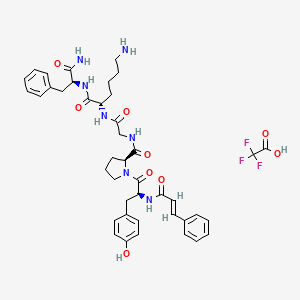
![5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B8118167.png)
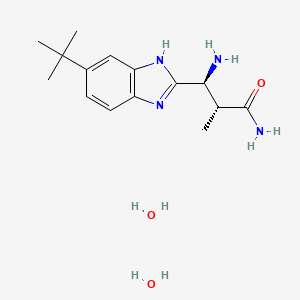
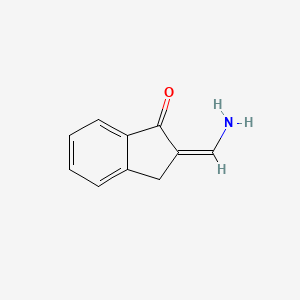
![6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride](/img/structure/B8118208.png)
![[(4S)-3,4,5-triacetyloxy-6-sulfanyloxan-2-yl]methyl acetate](/img/structure/B8118214.png)
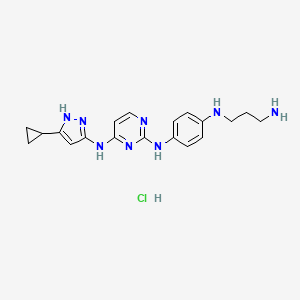
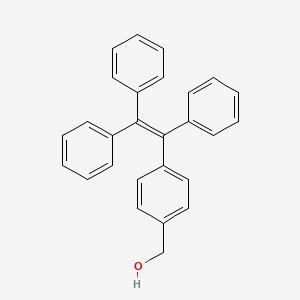
![5-[3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8118237.png)
![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid](/img/structure/B8118246.png)
![4-[4-(4-aminophenyl)-2,5-dimethylphenyl]aniline](/img/structure/B8118249.png)
![2-Aminothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8118250.png)
![1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide;dihydrochloride](/img/structure/B8118261.png)
